N-Cyano-N-methylpyrrolidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N-methylpyrrolidine-1-carboximidamide is a heterocyclic compound with the molecular formula C7H12N4. It is a derivative of pyrrolidine, characterized by the presence of a cyano group and a carboximidamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-methylpyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanogen bromide and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Pyrrolidine with Cyanogen Bromide: Pyrrolidine is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide to form N-cyanopyrrolidine.
Methylation: The N-cyanopyrrolidine is then reacted with methylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-methylpyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyano-N-methylpyrrolidine-1-carboxamide, while reduction may produce N-methylpyrrolidine-1-carboximidamide.
Scientific Research Applications
N-Cyano-N-methylpyrrolidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N-methylpyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboximidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N-ethylpyrrolidine-1-carboximidamide
- N-Cyano-N-phenylpyrrolidine-1-carboximidamide
- N-Cyano-N-(2-trifluoromethylphenyl)pyrrolidine-1-carboximidamide
Uniqueness
N-Cyano-N-methylpyrrolidine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N-cyano-N-methylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-10(6-8)7(9)11-4-2-3-5-11/h9H,2-5H2,1H3 |
InChI Key |
FPZGLUKBSVQLET-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C(=N)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.